2-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Beschreibung

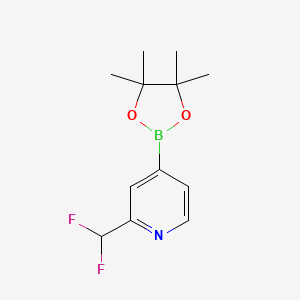

2-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester-functionalized pyridine derivative with a difluoromethyl (-CF₂H) substituent at the 2-position and a pinacol boronate group at the 4-position.

- Molecular formula: Likely C₁₃H₁₆BF₂NO₂ (inferred from similar compounds like and ).

- Role: Boronate esters are widely used in Suzuki-Miyaura cross-coupling reactions for C–C bond formation in pharmaceutical and materials science .

- Electronic effects: The difluoromethyl group is moderately electron-withdrawing, influencing the pyridine ring’s electronic profile and reactivity in coupling reactions.

Eigenschaften

IUPAC Name |

2-(difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BF2NO2/c1-11(2)12(3,4)18-13(17-11)8-5-6-16-9(7-8)10(14)15/h5-7,10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTZCVGTIHWNSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193104-53-8 | |

| Record name | 2-(difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

General Procedure

The halogen-metal (Li/Mg) exchange followed by borylation is a classical approach for installing boronic esters on aromatic systems. For the target compound, this method begins with 4-bromo-2-(difluoromethyl)pyridine. At low temperatures (−78°C), a lithium-halogen exchange occurs using n-butyllithium (n-BuLi), generating a lithiated intermediate. Subsequent treatment with triisopropyl borate (B(OiPr)₃) and hydrolysis yields the boronic acid, which is then protected with pinacol (2,3-dimethyl-2,3-butanediol) under acidic conditions to form the dioxaborolane ester.

Key Considerations :

-

Temperature Control : Lithiation requires strict temperature control to prevent side reactions.

-

Quenching Efficiency : Rapid quenching with B(OiPr)₃ minimizes decomposition of the reactive intermediate.

-

Yield Optimization : Typical yields for analogous pyridinylboronic esters range from 60–75%.

Palladium-Catalyzed Cross-Coupling (Miyaura Borylation)

Reaction Mechanism

The Miyaura borylation employs a palladium catalyst (e.g., Pd(dppf)Cl₂) to mediate the coupling of 4-bromo-2-(difluoromethyl)pyridine with bis(pinacolato)diboron (B₂pin₂). This method is preferred for its operational simplicity and compatibility with sensitive functional groups.

Typical Conditions :

-

Catalyst : Pd(dppf)Cl₂ (5 mol%)

-

Base : KOAc (3 equiv)

-

Solvent : 1,4-Dioxane, 80–100°C, 12–24 hours

Advantages :

-

Avoids cryogenic conditions.

-

Tolerates electron-deficient pyridines.

Directed Ortho-Metalation (DoM) and Borylation

Limitations and Adaptations

Directed ortho-metalation relies on a directing group (e.g., amides, methoxy) to position the metalation site. However, the difluoromethyl group at position 2 lacks strong directing ability, making this method less feasible for the target compound. Modifications, such as introducing a transient directing group, remain speculative and untested for this substrate.

Iridium-Catalyzed C–H Borylation

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

This compound is primarily employed in palladium-catalyzed Suzuki-Miyaura couplings to form biaryl or heteroaryl structures. The boronic ester group facilitates transmetalation with aryl halides or triflates.

Example Reaction:

Substrate : 5-Bromo-2-(difluoromethyl)pyridine

Conditions :

-

Catalyst: PdCl₂(dppf) (0.03 equiv)

-

Base: K₂CO₃ (3.0 equiv)

-

Solvent: 1,4-Dioxane/H₂O (4:1)

Mechanism:

-

Oxidative addition of aryl halide to Pd⁰.

-

Transmetalation with the boronic ester.

-

Reductive elimination to form the C–C bond.

Protodeboronation

The boronic ester group undergoes protodeboronation under acidic or oxidative conditions, yielding the corresponding pyridine derivative.

Conditions:

-

Reagent: 3 M HCl (10 equiv)

-

Solvent: THF/H₂O

-

Temperature: 55°C, 12 h

Outcome : Removal of the boronic ester group to form 2-(difluoromethyl)pyridine .

Halogenation Reactions

The pyridine ring can undergo electrophilic halogenation.

Example:

Reaction : Bromination at the 5-position

Conditions :

-

Reagent: NBS (1.2 equiv)

-

Solvent: DMF, 0°C → RT

Yield : 72%

Nucleophilic Substitution

The difluoromethyl group participates in nucleophilic substitutions, particularly with Grignard reagents.

Example:

Reagent : Isopropylmagnesium lithium chloride (TurboGrignard)

Conditions :

Oxidation and Functionalization

The boronic ester can be oxidized to a boronic acid for further derivatization.

Conditions:

-

Reagent: H₂O₂ (30%, 5 equiv)

-

Solvent: Acetic acid, RT

Product : 4-Boronic acid-2-(difluoromethyl)pyridine

Comparative Reaction Data Table

Mechanistic Insights and Challenges

-

Steric Effects : The difluoromethyl group at the 2-position induces steric hindrance, slowing coupling reactions at the 4-position.

-

Solvent Sensitivity : Polar aprotic solvents (e.g., DMF) improve solubility but may require inert atmospheres to prevent boronic ester hydrolysis .

-

Catalyst Optimization : XPhos Pd G2 enhances efficiency in low-temperature couplings (<50°C) .

Wissenschaftliche Forschungsanwendungen

2-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has several scientific research applications:

Chemistry: It serves as a valuable intermediate in organic synthesis, particularly in the formation of complex molecules and pharmaceuticals.

Biology: The compound can be used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.

Industry: Used in the production of advanced materials, agrochemicals, and specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and bioavailability, while the dioxaborolane moiety can facilitate interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

Key Insights :

Reactivity in Cross-Coupling Reactions

Trends :

Handling Recommendations :

- Store under inert gas (N₂/Ar) to prevent boronate hydrolysis.

Biologische Aktivität

2-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 1220696-57-0

- Molecular Formula : C12H16BF2NO2

- Molecular Weight : 255.07 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various contexts. Notably, its structural features suggest potential interactions with biological targets that could lead to therapeutic applications.

Antimicrobial Activity

Research indicates that pyridine derivatives exhibit significant antimicrobial properties. For instance:

- Study Findings : Some derivatives showed activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species with minimum inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL .

Anticancer Properties

Pyridine derivatives have been investigated for their anticancer potential:

- Case Study : A related compound demonstrated selective inhibition of cancer cell proliferation while sparing normal cells. The compound induced apoptosis in cancer cells through the activation of specific signaling pathways .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for bacterial cell wall synthesis and cancer cell metabolism.

- Modulation of Signaling Pathways : The compound may influence pathways involved in cell survival and apoptosis.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics (PK) and toxicity profile is crucial for evaluating the safety and efficacy of this compound:

- Pharmacokinetic Profile : Preliminary studies suggest moderate bioavailability and clearance rates comparable to other therapeutic agents in the same class.

- Toxicity Studies : In vivo studies have reported no acute toxicity at high doses (up to 2000 mg/kg), indicating a favorable safety profile .

Data Tables

| Property | Value |

|---|---|

| CAS Number | 1220696-57-0 |

| Molecular Formula | C12H16BF2NO2 |

| Molecular Weight | 255.07 g/mol |

| Antimicrobial MIC | 4–8 μg/mL |

| Maximum Tolerated Dose | 2000 mg/kg |

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic routes for preparing 2-(difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and how is purity validated? A: The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions. A common protocol involves coupling a pyridine-derived bromo or chloro precursor with bis(pinacolato)diboron (B₂pin₂) in the presence of a base (e.g., K₂CO₃) at 80–100°C in THF or dioxane . Purity is validated using HPLC (≥95% purity, as per ) and LC-MS for mass confirmation. ¹H NMR (400 MHz, CDCl₃) is critical for structural verification, with key peaks including δ 8.5–8.6 ppm (pyridine-H) and δ 1.3 ppm (pinacol methyl groups) .

Advanced Stability and Storage

Q: How does the difluoromethyl substituent influence the compound’s stability, and what storage conditions prevent decomposition? A: The difluoromethyl group enhances hydrolytic stability compared to non-fluorinated analogs but introduces sensitivity to prolonged light exposure. Storage in amber vials under argon at –20°C is recommended. Decomposition pathways (e.g., boronate ester hydrolysis) can be monitored via ¹¹B NMR; a shift from δ 30 ppm (intact boronate) to δ 18 ppm (hydrolyzed boronic acid) indicates degradation .

Reactivity in Cross-Coupling Reactions

Q: What methodological adjustments optimize this compound’s reactivity in Pd-catalyzed cross-coupling? A: For electron-deficient aryl partners, use PdCl₂(dppf) with CsF in THF at 60°C to enhance transmetallation efficiency. For sterically hindered substrates, switch to SPhos ligand and increase temperature to 90°C . Kinetic studies (e.g., in situ ¹⁹F NMR) reveal that the difluoromethyl group slightly retards coupling due to electron-withdrawing effects, requiring longer reaction times (24–48 hrs) for >90% conversion .

Applications in Drug Discovery

Q: How is this compound utilized in medicinal chemistry, and what are its advantages in structure-activity relationship (SAR) studies? A: The boronate ester serves as a key intermediate in synthesizing kinase inhibitors and antimalarials. For example, it enables late-stage diversification via Suzuki coupling to introduce aryl/heteroaryl groups at the pyridine 4-position. In SAR studies, the difluoromethyl group improves metabolic stability by reducing CYP450-mediated oxidation compared to methyl or hydrogen analogs .

Analytical Method Development

Q: What advanced analytical techniques resolve challenges in quantifying trace impurities? A: Hyphenated LC-MS/MS (e.g., Q-TOF) with a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) identifies hydrolyzed boronic acid (m/z 228.1) and dehalogenated byproducts. For quantification, use external calibration curves with ≤1% RSD .

Contradictory Data Resolution

Q: How to address discrepancies in reported catalytic efficiencies for cross-coupling reactions? A: Discrepancies often arise from ligand purity or solvent moisture. Replicate experiments under rigorously anhydrous conditions (e.g., molecular sieves in THF) and validate ligand integrity via ³¹P NMR. Mechanistic studies (e.g., DFT calculations) can clarify electronic effects of the difluoromethyl group on transition-state energetics .

Fluorine-Specific Effects

Q: How does the difluoromethyl group modulate electronic and steric properties in downstream applications? A: The –CF₂H group increases electron deficiency at the pyridine ring (Hammett σₚ ≈ 0.43), enhancing reactivity toward nucleophilic aromatic substitution. Steric effects are minimal (Taft Eₛ ≈ –0.2), making it suitable for congested coupling environments. In OLEDs, this substituent improves charge transport by reducing π-π stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.